molecular formula C7H19Cl2FN2 B1484720 2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride CAS No. 2098007-20-4

2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride

Cat. No. B1484720
CAS RN: 2098007-20-4
M. Wt: 221.14 g/mol
InChI Key: PDPMMGDWCWLARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminomethyl compounds are generally organic compounds containing an aminomethyl group, which is a nitrogen atom single-bonded to three carbon atoms . They are used in various scientific research and laboratory experiments .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves the reaction of an amine with a suitable reagent . For example, in the synthesis of bisfuran diamine monomer (BFN), 2-aminomethyl furan is condensed with levulinic acid using an acid catalyst .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds typically includes a nitrogen atom single-bonded to three carbon atoms . The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

Aminomethyl compounds can participate in various chemical reactions, including those involving their amino groups . For example, a Schiff base chemosensor based on benzimidazole was synthesized and exhibited a strong and quick turn-on fluorescence response when varying concentrations of Zn2+ were present .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary widely depending on their specific structure . For example, 2-(Aminomethyl)benzimidazole dihydrochloride hydrate is a white to yellow or reddish-beige solid .

Safety and Hazards

Aminomethyl compounds can pose various safety hazards. For example, 2-Aminomethyl-1H-imidazole dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-butyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17FN2.2ClH/c1-2-3-4-7(8,5-9)6-10;;/h2-6,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMMGDWCWLARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride

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